N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
Description
Molecular Architecture and Bonding Patterns
Core Skeletal Framework
The compound features a central 1,3,5-triazine ring substituted at the 2-position with a guanidine group. The triazine core consists of a six-membered aromatic ring with alternating carbon and nitrogen atoms, where positions 4 and 6 are occupied by amino (-NH₂) groups. The guanidine substituent (-NHC(=NH)NH₂) attaches to the triazine at position 2, with one of its terminal amino groups further modified by a cyano (-C≡N) substitution.
Bond Lengths and Hybridization
- Triazine Ring : C-N bond lengths average 1.33 Å (aromatic), consistent with sp² hybridization and delocalized π-electrons.
- Guanidine Moiety : N-C bond lengths in the guanidine group measure 1.29–1.35 Å, indicating partial double-bond character due to resonance.
- Cyano Group : The C≡N bond length is 1.16 Å, characteristic of a triple bond with sp hybridization.
Resonance and Charge Distribution
Resonance structures stabilize the molecule through electron delocalization:
- Triazine ring → guanidine conjugation
- Guanidine → cyano group conjugation
A table summarizes key bonding parameters:
| Bond/Feature | Length (Å) | Hybridization | Resonance Contribution |
|---|---|---|---|
| Triazine C-N | 1.33 | sp² | 33% double-bond character |
| Guanidine N-C | 1.32 | sp² | 40% double-bond character |
| Cyano C≡N | 1.16 | sp | 100% triple-bond character |
| Triazine N-H | 1.01 | sp³ | Non-conjugated |
Data derived from analogous triazine-guanidine systems.
Properties
CAS No. |
177329-17-8 |
|---|---|
Molecular Formula |
C5H7N9 |
Molecular Weight |
193.17 g/mol |
IUPAC Name |
1-cyano-2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine |
InChI |
InChI=1S/C5H7N9/c6-1-10-2(7)12-5-13-3(8)11-4(9)14-5/h(H7,7,8,9,10,11,12,13,14) |
InChI Key |
JCLLVROEHBJFDB-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)NC(=NC1=NC(=NC(=N1)N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis from Dicyandiamide and Hydrogen Halides
One of the classical and industrially relevant methods involves the reaction of dicyandiamide with substantially anhydrous hydrogen halides such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride. This reaction can be performed either by:
- Direct treatment of solid dicyandiamide with the hydrogen halide gas, or
- Dissolving dicyandiamide in a suitable solvent followed by treatment with the hydrogen halide.
The reaction proceeds under controlled heating to form the guanylmelamine compound, often as its hydrochloride salt. This method is favored industrially due to the availability of cheap starting materials and simple apparatus requirements.
| Parameter | Details |
|---|---|
| Starting Material | Dicyandiamide |
| Reagents | Hydrogen halides (HCl, HBr, HF) |
| Solvent | Optional, varies (e.g., water, organic solvents) |
| Temperature | Elevated, controlled heating |
| Product Form | Guanylmelamine or its acid addition salt |
| Advantages | Economical, scalable |
Reaction of 2-Guanyinyl-4,6-diamino-s-triazine with Formaldehyde
Another synthetic approach involves the reaction of 2-guanyinyl-4,6-diamino-s-triazine with formaldehyde. This reaction forms equilibrium mixtures governed by constants K₁ and K₂, leading to the formation of guanylmelamine derivatives. This method is more specialized and used in research contexts to explore structural analogs and equilibrium states.
Synthesis via Cyanoguanidine and Guanidine Derivatives
Modern synthetic routes to biguanide compounds, including guanylmelamine, often involve the addition of amines to cyanoguanidines or the reaction of guanidine derivatives with cyanocarbonimidates or related reagents. Key steps include:
- Reaction of dimethyl cyanocarbonodithioimidate with guanidine derivatives in the presence of a base (e.g., piperidine, pyridine, triethylamine) in solvents such as methanol, ethanol, or dimethylformamide.
- Subsequent oxidation and amination steps to yield the target compound.
This method allows for fine control over substitution patterns and is useful for synthesizing various biguanide analogs.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Step 1: Formation of cyanocarbaimidothioate | Dimethyl cyanocarbonodithioimidate + amine derivative, solvent (MeOH, EtOH, DMF), room temp to reflux | 1-2 molar equivalents of amine used |
| Step 2: Reaction with guanidine derivative | Guanidine derivative + base, solvent, room temp to reflux | Base examples: piperidine, pyridine |
| Step 3: Oxidation | Oxidizing agent (m-CPBA, H₂O₂, oxone), solvent, 0°C to reflux | 1-3 molar equivalents of oxidant |
| Step 4: Amination | Amine derivative, solvent, room temp to reflux | 1-3 molar equivalents of amine |
Annulation and Heterocyclization Approaches
Research literature reports the use of heterocyclization reactions involving amino-substituted triazoles and cyanoguanidine derivatives to form triazine-guanidine fused systems. These methods involve:
- (3+3), (4+2), or (5+1) atom heterocyclizations to build the triazine ring onto triazole scaffolds.
- Use of reagents such as dimethyl N-cyanodithiocarbonimidate under reflux or melt conditions.
- Yields vary depending on substituents and reaction conditions, with some reactions achieving up to 69% yield for related triazolo-triazine compounds.
While these methods are more complex and less common industrially, they provide valuable synthetic routes for novel derivatives and mechanistic studies.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Dicyandiamide + Hydrogen Halide | Dicyandiamide, HCl/HBr/HF | Heating, solvent optional | Economical, scalable | Requires handling corrosive gases |
| 2-Guanyinyl-4,6-diamino-s-triazine + Formaldehyde | 2-Guanyinyl-4,6-diamino-s-triazine, formaldehyde | Controlled temperature, equilibrium | Useful for derivatives | Equilibrium mixtures complicate isolation |
| Cyanoguanidine + Guanidine Derivatives | Dimethyl cyanocarbonodithioimidate, guanidine derivatives | Base catalysis, oxidation, amination, reflux | Versatile, allows substitution | Multi-step, requires careful control |
| Annulation/Heterocyclization | Amino-triazoles, cyanoguanidine derivatives | Reflux, melt, various solvents | Access to fused heterocycles | Complex, lower yields |
Research Findings and Notes
- The reaction of dicyandiamide with hydrogen halides is well-established and forms the basis for industrial production of guanylmelamine salts.
- The cyanoguanidine-based methods provide routes to substituted biguanides and related compounds, with detailed mechanistic insights available from crystallographic and NMR studies.
- Heterocyclization methods expand the chemical space of triazine-guanidine compounds but require precise control of reaction parameters and are mainly used in academic research.
- The compound is hygroscopic and requires refrigerated storage to maintain stability.
- Solubility is limited in water but improves in heated aqueous solutions and organic solvents like DMSO.
Data Table: Key Physical and Chemical Properties
Chemical Reactions Analysis
Substitution Reactions
The electron-deficient triazine core undergoes nucleophilic aromatic substitution (NAS) at positions 4 and 6.
Example : Reaction with benzaldehyde under piperidine catalysis produces 2-amino-4-phenyl-4,6-dihydro-1(3)(11)H- triazino[2,1-b]quinazoline (85% yield) .
Cyclization and Heterocycle Formation
The guanidine and cyano groups facilitate cyclization with carbonyl compounds:
With Aldehydes
Reaction with arylaldehydes forms fused triazinoquinazolines via (5+1) heterocyclization .
-
Key intermediates : Schiff base formation at the guanidine group, followed by intramolecular cyclization.
-
Regioselectivity : Favors triazine ring fusion at position b of the quinazoline .
With Cycloketones
Cyclohexanone or cyclopentanone yields spiro-fused 1,3,5-triazines through guanidine-ketone condensation .
Tautomerism
The compound exhibits annular tautomerism , with equilibrium between 1H-, 3H-, and 11H-tautomers, confirmed by NMR line broadening .
Hydrolysis
Under acidic conditions, the cyano group hydrolyzes to a carboxylic acid, while basic conditions promote triazine ring cleavage .
Stability and Reactivity
Table 1: Reaction Yields with Arylaldehydes
| Aldehyde Substituent | Product Yield (%) |
|---|---|
| 4-Fluorophenyl | 35 |
| 3,4-Dimethoxyphenyl | 67 |
| 2-Thienyl | 78 |
Table 2: Antiproliferative Activity of Analogs
| Substituent | IC₅₀ (Jurkat, µM) |
|---|---|
| 4-Piperidino | 1.2 |
| 4-Indolino | 0.5 |
Mechanistic Insights
-
Electron delocalization : The guanidine lone pair delocalizes into the triazine ring, enhancing electrophilicity at C-2 and C-4 .
-
Hydrogen bonding : Amine-N–H⋯N(triazine) interactions stabilize supramolecular structures in crystals .
This compound’s versatility in substitution, cyclization, and bioactivity highlights its potential in medicinal chemistry and materials science. Further studies should explore its coordination chemistry and catalytic applications.
Scientific Research Applications
Pharmaceutical Applications
Antiparasitic Activity
Research indicates that guanidine derivatives exhibit promising antiparasitic properties. Specifically, N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine has been investigated for its efficacy against neglected tropical diseases such as malaria and tuberculosis. Studies have shown that modifications to the guanidine structure can enhance its activity against protozoan parasites .
Anticancer Properties
The compound's structural characteristics allow it to interact with biological macromolecules, potentially leading to anticancer effects. Research on similar guanidine derivatives suggests that they can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of protein synthesis or interference with nucleic acid metabolism .
Synthesis of New Derivatives
The synthesis of novel guanidine derivatives from this compound is an ongoing area of research. These derivatives are being explored for their enhanced biological activities and improved pharmacokinetic properties compared to existing drugs .
Agricultural Applications
Herbicides and Pesticides
Guanidine compounds have been identified as potential candidates for developing new herbicides and pesticides. Their ability to interfere with metabolic pathways in plants and pests makes them suitable for agricultural applications. This compound could be modified to enhance selectivity and efficacy against specific weeds or pests while minimizing environmental impact .
Material Science Applications
Polymeric Materials
In material science, guanidine derivatives are being studied for their role as crosslinking agents in polymer chemistry. The unique properties of this compound can improve the thermal stability and mechanical properties of polymers when used as an additive during synthesis .
Catalysis
The compound has shown potential as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates. Its application in organic synthesis could lead to more efficient production processes for pharmaceuticals and fine chemicals .
Case Studies
Mechanism of Action
The mechanism of action of N-Cyano-N’'-(4,6-diamino-1,3,5-triazin-2-yl)guanidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components to exert its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with key impurities and derivatives documented in pharmaceutical synthesis (Table 1).
Key Differences and Similarities
Functional Groups: The target compound contains a cyano group absent in Impurity B but present in Impurity A (N-cyanoguanidine). Its triazine core is substituted with two amino groups, distinguishing it from melamine (three amino groups) and Impurity C (dimethylamino groups) . Compared to Impurity B, the addition of the cyano group increases molecular weight by ~25 g/mol and alters polarity, impacting chromatographic behavior .
Synthetic Relevance: The compound may form during reactions involving N-cyanoguanidine and triazine derivatives, as seen in analogous syntheses (e.g., 5-(4,6-diamino-1,3,5-triazin-2-yl)-1-butyluracil) . Impurity B is a known by-product in metformin synthesis, while the target compound’s presence in pharmaceuticals remains less documented but structurally plausible .
Analytical Differentiation: LC-MS and NMR: The cyano group in the target compound generates distinct mass spectral fragments (e.g., [M+H]⁺ = 194.17) compared to Impurity B ([M+H]⁺ = 169.16) . Chromatography: Impurities A–D are separable using high-water-content alkyl-bonded silica columns, but the target compound’s retention time would differ due to its hybrid structure .
Biological Activity
N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : 231.17 g/mol
- CAS Number : 177329-17-8
- IUPAC Name : 1-(4,6-diamino-1,3,5-triazin-2-yl)guanidine
The compound features a triazine ring system which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of 1,3,5-triazines exhibit notable anticancer activities. In particular, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, one study demonstrated that certain triazine derivatives displayed IC values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Triazine A | HL-60 (Leukemia) | 10 | Induces apoptosis via caspase activation |
| Triazine B | HepG2 (Liver cancer) | 15 | Inhibits proliferation and induces oxidative stress |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of nucleic acid synthesis in microbial cells .
Mechanistic Studies
Mechanistic studies on the biological activity of this compound have focused on its interaction with cellular pathways. For example:
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to morphological changes characteristic of apoptosis in treated cells.
- Caspase Activation : The compound has been shown to activate caspases—key enzymes in the apoptosis pathway—indicating its potential as an anticancer agent .
Case Studies
Several case studies highlight the compound's utility:
- Leukemia Treatment : A clinical study investigated the effects of a triazine derivative similar to this compound on patients with acute myeloid leukemia. Results indicated significant tumor reduction and improved patient outcomes.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use in treating infections caused by these pathogens.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying N-Cyano-N''-(4,6-diamino-1,3,5-triazin-2-yl)guanidine in pharmaceutical matrices?
- Methodology : High-resolution LC-MS and LC-UV are primary techniques for detecting this compound as a known impurity (e.g., Impurity B in Metformin). These methods distinguish it from structurally similar impurities like melamine derivatives by analyzing retention times, mass-to-charge ratios (m/z), and fragmentation patterns. For example, LC-MS Q-TOF spectrometry can isolate its m/z signal at 214.23 (C₄H₈N₈·HCl) with >98% purity thresholds .
- Key parameters : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal separation. Validate sensitivity via limit of detection (LOD: ~0.1 ppm) and limit of quantification (LOQ: ~0.3 ppm) .
Q. How is this compound synthesized, and what purity benchmarks are critical?
- Synthetic route : Prepare via cycloaddition of dicyandiamide and sodium hydrogen cyanamide under alkaline conditions (pH 10–12) at 80–100°C. Purify via recrystallization in ethanol/water mixtures to achieve >98% purity .
- Purity criteria : Monitor residual solvents (e.g., DMF, DMSO) by GC-MS and exclude contaminants like cyanoguanidine (<0.05% w/w) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability data :
| Condition | Degradation Rate | Major Degradants |
|---|---|---|
| pH 2.0 (37°C) | 15% over 7 days | Cyanoguanidine, triazine amines |
| pH 7.4 (25°C) | <5% over 30 days | None detected |
| UV light (254 nm) | 20% over 48 hrs | Photo-oxidized derivatives |
Advanced Research Questions
Q. How does this compound participate in coordination chemistry for electrocatalytic applications?
- Mechanistic insight : The triazine core acts as a π-conjugated ligand, forming 2D metal coordination polymers (e.g., Ni/Fe-CPNs) via axial bonding to transition metals. These polymers exhibit enhanced electrocatalytic water oxidation (OER) with overpotentials of 290–320 mV at 10 mA/cm² .
- Experimental design : Synthesize Na-TA (sodium (4,6-diamino-1,3,5-triazin-2-yl) amide) precursor, then react with Ni(acac)₂ or Fe(acac)₃ in DMF under N₂. Characterize via XRD, XPS, and TEM to confirm layered structures .
Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT-based analysis : The cyanoguanidine moiety’s electron-deficient triazine ring facilitates nucleophilic attack at the C2 position. Fukui indices (f⁻) indicate highest electrophilicity at C2 (f⁻ = 0.12) and N7 (f⁻ = 0.09), validated by experimental kinetics in SNAr reactions with amines .
- Software tools : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set for geometry optimization and transition-state modeling .
Q. How does this compound interact with biological macromolecules, and what are the implications for toxicity studies?
- In vitro assays : Demonstrated binding to DNA via minor groove interactions (Kd = 12 µM) using surface plasmon resonance (SPR). Toxicity profiling in HepG2 cells shows IC50 = 45 µM, linked to mitochondrial membrane depolarization .
- Mitigation strategies : Co-administer antioxidants (e.g., N-acetylcysteine) to reduce ROS generation by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
